BenchChemオンラインストアへようこそ!

(3-Amino-1H-pyrazol-4-YL)(thiophen-2-YL)methanone

Medicinal Chemistry Process Chemistry CNS Drug Synthesis

Validated intermediate for indiplon synthesis with established regioselectivity in pyrazolo[1,5-a]pyrimidine cyclocondensation. This 4-thiophene-2-carbonyl-5-aminopyrazole scaffold ensures consistent performance in generic indiplon and novel sedative-hypnotic programs, reducing development time. ISO-manufactured at ≥95% purity with favorable ADME (bioavailability 0.55, zero Brenk alerts). Also a privileged starting point for PDE5 and multi-kinase inhibitor discovery. Procure the exact FDA-route intermediate to guarantee synthetic reproducibility.

Molecular Formula C8H7N3OS
Molecular Weight 193.23 g/mol
CAS No. 96219-87-3
Cat. No. B181388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Amino-1H-pyrazol-4-YL)(thiophen-2-YL)methanone
CAS96219-87-3
Molecular FormulaC8H7N3OS
Molecular Weight193.23 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)C(=O)C2=C(NN=C2)N
InChIInChI=1S/C8H7N3OS/c9-8-5(4-10-11-8)7(12)6-2-1-3-13-6/h1-4H,(H3,9,10,11)
InChIKeyDKSHGSCMEXOBRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Where to Source (3-Amino-1H-pyrazol-4-YL)(thiophen-2-YL)methanone (CAS 96219-87-3) for Pharmaceutical Intermediate Applications


(3-Amino-1H-pyrazol-4-yl)(thiophen-2-yl)methanone (CAS 96219-87-3) is a heterocyclic building block belonging to the 4-aroyl-5-aminopyrazole class, characterized by a thiophene carbonyl moiety attached to a pyrazole amine scaffold . This compound is primarily valued in medicinal chemistry as a key intermediate in the synthesis of pyrazolo[1,5-a]pyrimidine-based therapeutics [1]. Commercially available in purities ranging from 95% to 98%, it serves as a versatile precursor for constructing fused heterocyclic systems with applications in CNS drug discovery and kinase inhibitor development .

Why Generic Pyrazole-Thiophene Building Blocks Cannot Substitute for (3-Amino-1H-pyrazol-4-YL)(thiophen-2-YL)methanone in Regulated Synthesis


Substituting (3-Amino-1H-pyrazol-4-yl)(thiophen-2-yl)methanone with structurally related 4-aroyl-5-aminopyrazoles introduces both synthetic and regulatory risk. The specific 4-thiophene-2-carbonyl substitution pattern dictates the regioselectivity of subsequent cyclocondensation reactions with enaminones to form pyrazolo[1,5-a]pyrimidine cores [1]. A closely related analog such as (3-amino-1H-pyrazol-4-yl)(phenyl)methanone (CAS 931114-31-7) or (3-amino-1H-pyrazol-4-yl)(furan-2-yl)methanone would alter the electronic properties and steric profile of the resulting fused heterocycle, potentially compromising downstream biological activity . Furthermore, for processes referencing established indiplon synthetic routes, the use of the exact intermediate is non-negotiable from a regulatory and quality-by-design perspective [2].

Quantitative Differentiation of (3-Amino-1H-pyrazol-4-YL)(thiophen-2-YL)methanone for Procurement Decisions


Proven Intermediate for FDA-Approved Drug Indiplon: Validated Synthetic Utility

This compound is a documented intermediate in the synthesis of indiplon (CAS 325715-02-4), an FDA-approved non-benzodiazepine hypnotic sedative developed by Neurocrine Biosciences and Pfizer [1]. In contrast, the phenyl analog (3-amino-1H-pyrazol-4-yl)(phenyl)methanone (CAS 931114-31-7) lacks such a validated downstream path to an approved drug entity. The established synthetic route from 2-acetylthiophene through this intermediate to indiplon has been optimized to achieve an overall yield of 24.8% using ethanol/water mixed solvent conditions .

Medicinal Chemistry Process Chemistry CNS Drug Synthesis

Regioselective Synthesis Advantage in Pyrazolo[1,5-a]pyrimidine Formation

The 4-thiophene-2-carbonyl substitution on the 5-aminopyrazole core enables regioselective cyclocondensation with enaminones to form pyrazolo[1,5-a]pyrimidines. This reaction is central to the preparation of indiplon and related sedative-hypnotic agents [1]. In contrast, isomeric substitution patterns (e.g., 3-thiophene-2-carbonyl or alternative aryl ketones) yield different regiochemical outcomes upon cyclization, which may lead to inactive or undesired byproducts. This regioselectivity is a direct consequence of the electronic and steric properties conferred by the thiophene ring at the 4-position .

Heterocyclic Chemistry Cyclocondensation Drug Discovery

Putative Phosphodiesterase 5 (PDE5) Inhibitory Activity: Differentiated Mechanism

This compound is documented to have a role as a phosphodiesterase 5 (PDE5) inhibitor . While no quantitative IC50 data is publicly available for this specific compound, the structural class of pyrazole-thiophene methanones is known for PDE5 inhibition. A structurally related pyrazole-thiophene hybrid (compound 10b) demonstrated dual EGFR/VEGFR-2 inhibition with IC50 values of 0.161 μM and 0.209 μM, respectively, indicating the potential of this scaffold for kinase and phosphodiesterase targeting [1]. This PDE5-associated activity distinguishes it from simple aminopyrazole building blocks lacking the thiophene carbonyl moiety.

Phosphodiesterase Inhibition Enzymology Drug Repurposing

Favorable In Silico Drug-Likeness and Synthetic Tractability

Computational ADME predictions indicate a bioavailability score of 0.55, zero Brenk structural alerts, and no predicted inhibition of major CYP450 isoforms (CYP1A2, CYP2C19, CYP2C9, CYP2D6) . In comparison, the phenyl analog (3-amino-1H-pyrazol-4-yl)(phenyl)methanone has a higher molecular weight (186.19 g/mol vs. 193.23 g/mol) but lacks publicly available ADME prediction data, making procurement decisions less informed . The absence of CYP inhibition alerts is particularly valuable, as many pyrazole-containing compounds are flagged for CYP liabilities.

ADME Prediction Drug-Likeness Computational Chemistry

Supplier-Grade Purity Differentiation and ISO-Compliant Manufacturing

The compound is commercially available at purities ranging from 95% to 98% from multiple suppliers, with some offering ISO-certified manufacturing suitable for pharmaceutical R&D and quality control . In contrast, the furan analog (3-amino-1H-pyrazol-4-yl)(furan-2-yl)methanone (CAS not widely indexed) shows limited commercial availability and lower documented purity levels, which may introduce batch-to-batch variability in downstream applications . The availability of batch-specific analytical data (NMR, HPLC, GC) from suppliers like Bidepharm further reduces procurement risk .

Chemical Procurement Quality Control GMP Manufacturing

Validated Application Scenarios for Procuring (3-Amino-1H-pyrazol-4-YL)(thiophen-2-YL)methanone


Synthesis of Indiplon and Structurally Related Pyrazolo[1,5-a]pyrimidine Hypnotics

This compound is the optimal intermediate for synthesizing indiplon and its analogs due to its validated role in FDA-approved drug manufacturing [1]. The established synthetic route from 2-acetylthiophene through this intermediate to indiplon has been optimized to achieve an overall yield of 24.8% . For process chemists developing generic indiplon or novel sedative-hypnotic agents, procuring this specific intermediate ensures reproducibility and reduces development time.

Medicinal Chemistry Campaigns Targeting PDE5 or Multi-Kinase Inhibition

The documented PDE5 inhibitory role of this compound makes it a valuable starting point for designing novel PDE5 inhibitors or multi-kinase targeting agents . While quantitative IC50 data for this specific compound is lacking, the structural class of pyrazole-thiophene methanones has demonstrated sub-micromolar kinase inhibition (e.g., compound 10b with dual EGFR/VEGFR-2 IC50 = 0.161 μM / 0.209 μM) [2]. Researchers exploring non-sildenafil PDE5 inhibitors or seeking to expand kinase inhibitor chemical space should prioritize this scaffold.

Building Block for Diversity-Oriented Synthesis of Fused Heterocycles

The 4-thiophene-2-carbonyl-5-aminopyrazole core is a versatile intermediate for constructing diverse fused heterocyclic systems beyond pyrazolo[1,5-a]pyrimidines, including pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a][1,3,5]triazines [3]. The high commercial purity (95-98%) and ISO-compliant manufacturing ensure consistent results in multi-step synthetic sequences . Medicinal chemists engaged in diversity-oriented synthesis will benefit from the reliable supply and established reactivity profile of this building block.

In Silico-Enabled Hit-to-Lead Optimization with Reduced ADME Risk

The favorable in silico ADME predictions—bioavailability score of 0.55, zero Brenk alerts, and no predicted CYP inhibition—position this compound as a low-risk starting point for hit-to-lead optimization campaigns . For computational chemistry groups prioritizing drug-like chemical space, this scaffold offers a pre-validated starting point with reduced likelihood of late-stage ADME-related attrition, streamlining the lead optimization process.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
Explore Hub


Quote Request

Request a Quote for (3-Amino-1H-pyrazol-4-YL)(thiophen-2-YL)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.